
18|A-Glycyrrhetinic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18|A-Glycyrrhetinic acid-d3 is a deuterated form of glycyrrhetinic acid, a pentacyclic triterpenoid compound derived from the hydrolysis of glycyrrhizic acid, which is found in the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 18|A-Glycyrrhetinic acid-d3 involves the deuteration of glycyrrhetinic acid. The process typically includes the following steps:
Separation and Hydrolysis: These esters are separated by chromatography on silica gel, followed by alkaline hydrolysis to yield 18α-glycyrrhetinic acid.
Industrial Production Methods: Industrial production of glycyrrhetinic acid typically involves the extraction of glycyrrhizic acid from licorice roots, followed by acid hydrolysis to obtain glycyrrhetinic acid. The deuteration process is then applied to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 18|A-Glycyrrhetinic acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18α-glycyrrhetinic acid.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can introduce different functional groups to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like benzoyl chloride are used for benzoylation reactions.
Major Products:
3-keto-18α-glycyrrhetinic acid: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
18|A-Glycyrrhetinic acid-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 18|A-Glycyrrhetinic acid-d3 involves several molecular targets and pathways:
Comparison with Similar Compounds
18β-Glycyrrhetinic acid: The non-deuterated form with similar pharmacological properties.
Glycyrrhizic acid: The precursor compound with additional glucuronic acid groups.
3-keto-18α-glycyrrhetinic acid: An oxidized derivative with enhanced biological activity.
Uniqueness: 18|A-Glycyrrhetinic acid-d3 is unique due to its deuterated nature, which can enhance its stability and bioavailability compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10,11,11-trideuterio-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
InChI Key |
MPDGHEJMBKOTSU-CUTXPBTHSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@@H](CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C(C1([2H])O)(C)C)C)[2H] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
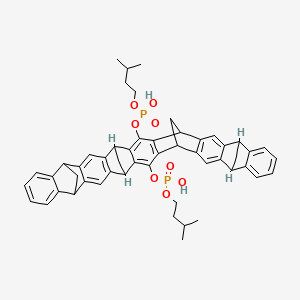
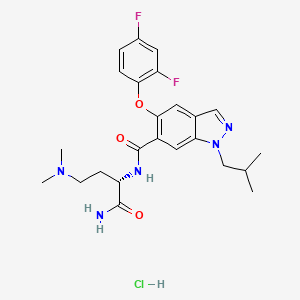
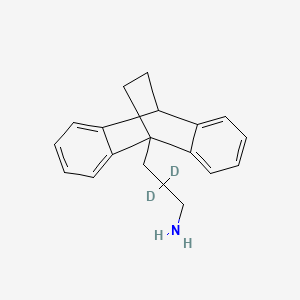
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

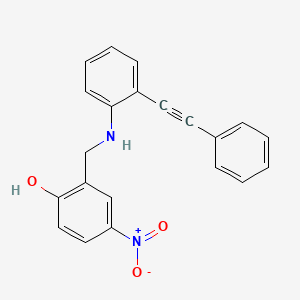
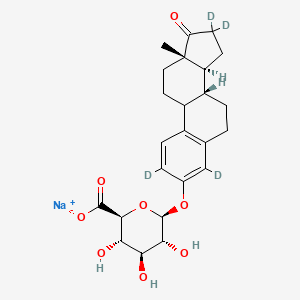
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
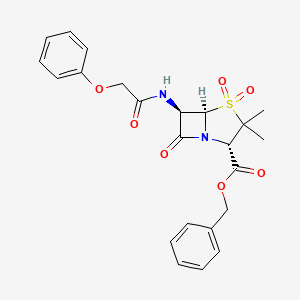

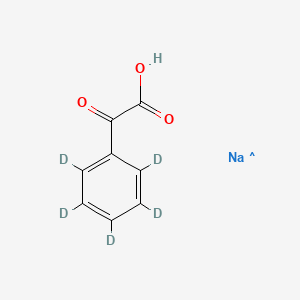
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
